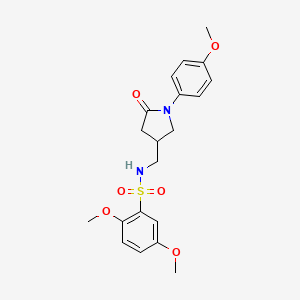
1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Directed Lithiation and Substitution Reactions
Compounds similar to the one have been explored for their reactivity in directed lithiation and substitution reactions. For instance, N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea undergoes directed lithiation, enabling the synthesis of various substituted products with high yields. This process highlights the potential of such compounds in synthetic organic chemistry, especially in the selective introduction of functional groups into complex molecules (Smith et al., 2013).
Synthesis of Hydroxamic Acids and Ureas
The synthesis of hydroxamic acids and ureas from carboxylic acids, utilizing ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, demonstrates the versatility of urea derivatives in chemical transformations. This method provides a racemization-free pathway to synthesize ureas and hydroxamic acids, indicating the role of such compounds in medicinal chemistry and drug development (Thalluri et al., 2014).
Enzyme Inhibition Studies
Urea derivatives have been investigated for their inhibitory effects on various enzymes, which is crucial for the development of therapeutic agents. For example, certain urea derivatives demonstrate effective inhibition of carbonic anhydrase and cholinesterase enzymes. This suggests potential applications in treating conditions such as glaucoma, epilepsy, and Alzheimer's disease (Sujayev et al., 2016).
Material Science Applications
In the realm of material science, urea-doped ZnO films have been explored as electron transport layers in polymer solar cells. The incorporation of urea improves the performance of solar cells by enhancing exciton dissociation and suppressing charge recombination. This research points towards the utility of urea derivatives in improving the efficiency of renewable energy technologies (Wang et al., 2018).
Anion Recognition Properties
Substituted phenyl urea and thiourea derivatives have been synthesized and characterized for their anion recognition properties. These compounds exhibit photophysical changes upon interaction with anions, showcasing their potential as sensors for detecting environmental pollutants or for applications in analytical chemistry (Singh et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzyl-3-(2-methoxy-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-19-14(13-7-8-20-11-13)10-17-15(18)16-9-12-5-3-2-4-6-12/h2-8,11,14H,9-10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSPPLXXYBHPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCC1=CC=CC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2877605.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2877607.png)


![N-(1-cyanocyclopentyl)-2-thieno[3,2-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B2877610.png)





![N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2877621.png)